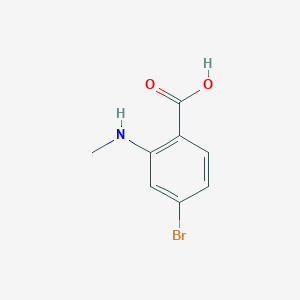

4-Bromo-2-(methylamino)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

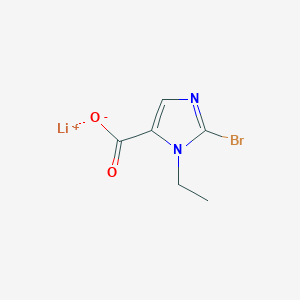

4-Bromo-2-(methylamino)benzoic acid is a chemical compound with the CAS Number: 861526-61-6 . It has a molecular weight of 230.06 and is an off-white solid . It is used as a building block in the preparation of anthranilic acids possessing antibacterial activity .

Molecular Structure Analysis

The linear formula of this compound is C8H8BrNO2 . The InChI code is 1S/C8H8BrNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

This compound is an off-white solid . It should be stored at a temperature between 0-5°C .科学的研究の応用

Crystal Structure Analysis

Research on derivatives of 4-Bromo-2-(methylamino)benzoic acid, such as methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, has revealed insights into their crystal structures. These compounds form two-dimensional architectures through C—H⋯O hydrogen bonds, Br⋯O interactions, and π–π interactions, which are important in the field of crystallography and material sciences (Suchetan et al., 2016).

Synthesis for Biological Applications

Another study describes the synthesis of benzoic acid derivatives for potential use as plant growth regulators. This synthesis involves the preparation of 2-(5-phenylthiazol-4-yl)benzoic acid, which indicates the applicability of this compound derivatives in agricultural science (Teitei, 1980).

Conformational Analysis

A study on the cyclic hexamer of 4-(methylamino)benzoic acid provides insights into its conformational properties. This research is significant in understanding the molecular conformations and potential applications in molecular design (Azumaya et al., 2003).

Metal Complex Formation

The formation of metal complexes with derivatives of this compound, such as 2-[2\-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid, has been explored for their antifungal and antibacterial activities. This highlights the potential pharmaceutical and bioactive applications of these compounds (Jaber et al., 2021).

Thermochemical Properties

The thermochemical properties of halogen-substituted benzoic acids, including bromo-methylbenzoic acids, have been studied to understand their energetic structure-property relationships. Such studies are crucial in material science, environmental assessments, and chemical fate analysis (Zherikova & Verevkin, 2019).

Synthesis of Derivatives for Biological Activity

Synthesis of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide has been conducted to evaluate their antibacterial and antifungal activities. This illustrates the relevance of this compound derivatives in the development of new pharmaceuticals (Mehta, 2013).

Chemical Synthesis Processes

An industrial process for synthesizing key intermediates like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, derived from compounds related to this compound, was scaled up for the manufacturing of therapeutic SGLT2 inhibitors, indicating its importance in pharmaceutical production (Zhang et al., 2022).

Safety and Hazards

The safety data sheet for a related compound, 4-Bromobenzoic acid, advises avoiding contact with skin and eyes, not to breathe dust, and not to ingest. If swallowed, immediate medical assistance should be sought. The compound should be stored in tightly closed containers in a cool, well-ventilated place .

特性

IUPAC Name |

4-bromo-2-(methylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGBJEHMJNCALX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396859.png)

![7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396861.png)

![7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2396863.png)